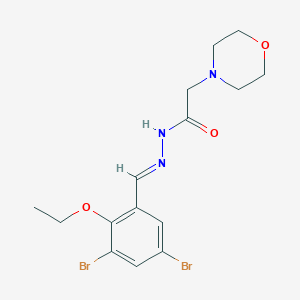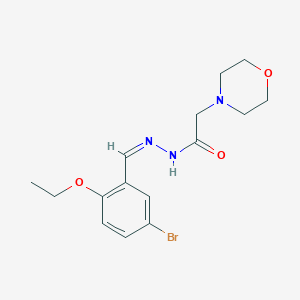![molecular formula C20H13FN2O2 B302319 N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302319.png)
N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,1-b]furan-2-carbohydrazide, also known as 2-naphthyl hydrazide, is a chemical compound with potential applications in scientific research. The addition of a 4-fluorobenzylidene group to this compound results in the formation of N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, which exhibits unique properties that make it a valuable tool in scientific investigations.
Scientific Research Applications
N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been used in a variety of scientific research applications. One of the most promising applications is in the field of cancer research. The compound has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This activity is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. The compound has also been shown to disrupt the cell cycle and induce DNA damage in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit a variety of other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties. The compound has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potent anti-cancer activity. The compound is also relatively easy to synthesize and purify, making it a convenient tool for scientific investigations. However, one limitation of using this compound is its toxicity. The compound has been shown to exhibit cytotoxicity against normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in scientific research. One direction is to investigate the compound's potential as a therapeutic agent for cancer and other diseases. Another direction is to explore the compound's mechanism of action in greater detail, which may lead to the development of more potent and selective inhibitors of cancer cell proliferation and survival. Finally, the compound's potential as a tool for studying the role of certain enzymes in disease processes could also be investigated.
Synthesis Methods
The synthesis of N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide hydrazide with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
properties
Product Name |
N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molecular Formula |
C20H13FN2O2 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H13FN2O2/c21-15-8-5-13(6-9-15)12-22-23-20(24)19-11-17-16-4-2-1-3-14(16)7-10-18(17)25-19/h1-12H,(H,23,24)/b22-12+ |
InChI Key |
XGKOERWQAZCREV-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=C(C=C4)F |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)

![N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302248.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
![N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302251.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
![N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302253.png)
![N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302255.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302256.png)
![3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B302257.png)